Tetracosanoic acid tryptamide
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Overview
Description
Tetracosanoic acid tryptamide is a compound that features an indole moiety linked to a long-chain fatty acid amide The indole structure is a common motif in many biologically active compounds, including neurotransmitters and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetracosanoic acid tryptamide typically involves the coupling of tryptamine with a long-chain fatty acid. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Tetracosanoic acid tryptamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The indole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Tetracosanoic acid tryptamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological processes due to the indole moiety.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neurology and oncology.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of Tetracosanoic acid tryptamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. For example, it may bind to serotonin receptors, influencing neurotransmission. The long-chain fatty acid component can integrate into cell membranes, affecting membrane fluidity and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Similar structure but with a different fatty acid component.
N-[2-(1H-indol-3-yl)ethyl]acrylamide: Features an acrylamide group instead of a long-chain fatty acid.
Melatonin (N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide): Contains a methoxy group on the indole ring and a shorter acetamide chain.
Uniqueness
Tetracosanoic acid tryptamide is unique due to its combination of an indole moiety with a long-chain fatty acid. This structure allows it to interact with both hydrophilic and hydrophobic environments, making it versatile in various applications.
Properties
CAS No. |
152766-94-4 |
---|---|
Molecular Formula |
C34H58N2O |
Molecular Weight |
510.8 g/mol |
IUPAC Name |
N-(2-indol-1-ylethyl)tetracosanamide |
InChI |
InChI=1S/C34H58N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-27-34(37)35-29-31-36-30-28-32-25-23-24-26-33(32)36/h23-26,28,30H,2-22,27,29,31H2,1H3,(H,35,37) |
InChI Key |
KRRKABAFWRIPGX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=CC=CC=C21 |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NCCN1C=CC2=CC=CC=C21 |
melting_point |
120-123°C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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